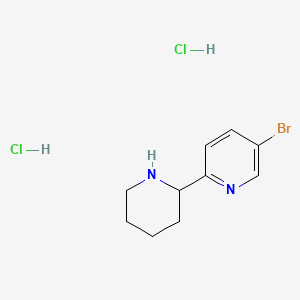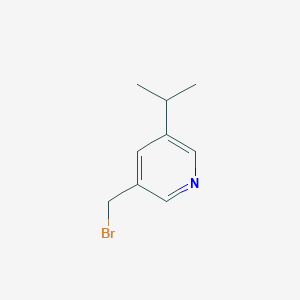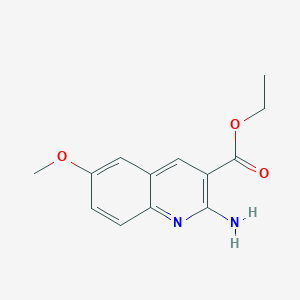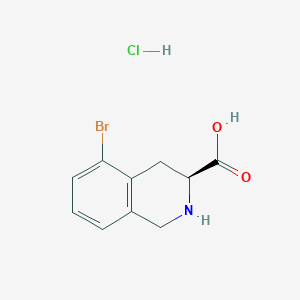
5-(Bromomethyl)-2,5-dimethyloctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-2,5-dimethyloctane is an organic compound characterized by the presence of a bromomethyl group attached to a dimethyloctane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2,5-dimethyloctane typically involves the bromination of a suitable precursor. One common method is the bromination of 2,5-dimethyloctane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-2,5-dimethyloctane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide, alkoxide, or amine, leading to the formation of alcohols, ethers, or amines, respectively.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Alcohols, ethers, amines.
Oxidation: Alcohols, carboxylic acids.
Reduction: Methyl derivatives.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-2,5-dimethyloctane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-2,5-dimethyloctane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Bromide: Similar in having a bromomethyl group but differs in the aromatic nature of the benzyl group.
(Bromomethyl)cyclopropane: Contains a cyclopropane ring instead of the dimethyloctane backbone.
5-(Bromomethyl)furfural: Contains a furan ring and is used in different applications compared to 5-(Bromomethyl)-2,5-dimethyloctane.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and applications. Its aliphatic nature and the presence of the bromomethyl group make it a versatile intermediate in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C11H23Br |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
5-(bromomethyl)-2,5-dimethyloctane |
InChI |
InChI=1S/C11H23Br/c1-5-7-11(4,9-12)8-6-10(2)3/h10H,5-9H2,1-4H3 |
Clave InChI |
JLXQNYGIRIYGOW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(CCC(C)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)










